

# A comparative study of the gene expression profiles induced by Rofecoxib and Celecoxib

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## A Comparative Analysis of Gene Expression Profiles Induced by Rofecoxib and Celecoxib

A comprehensive examination of the molecular responses to two selective COX-2 inhibitors, highlighting their distinct effects on cellular gene expression and signaling pathways.

This guide provides a comparative analysis of the gene expression profiles induced by two prominent nonsteroidal anti-inflammatory drugs (NSAIDs), **Rofecoxib** and Celecoxib. Both drugs are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways.<sup>[1][2][3]</sup> However, emerging evidence from gene expression studies reveals that their biological effects extend beyond COX-2 inhibition, with each drug modulating a unique set of genes and cellular pathways.<sup>[4][5]</sup> This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underpinning the therapeutic actions and potential side effects of these compounds.

## Comparative Gene Expression Data

The following tables summarize the quantitative data on differentially expressed genes following treatment with **Rofecoxib** and Celecoxib from various experimental models. It is important to note that direct comparisons are challenging due to variations in experimental systems, including cell types, drug concentrations, and treatment durations.

Table 1: Differential Gene Expression Induced by Celecoxib in Neonatal Rat Cardiomyocytes

Treatment	Total Genes Analyzed	Upregulated Genes ( $\geq 2$ -fold)	Downregulated Genes ( $\geq 2$ -fold)
Celecoxib	40,012	560	1,718

Data from a microarray analysis of neonatal rat cardiomyocytes.[6]

Table 2: Modulation of Gene Expression by **Rofecoxib** and Ibuprofen in a Clinical Model of Acute Inflammatory Pain

Treatment	Change in Transcript Expression (from total)
Rofecoxib	$+6.6 \pm 1.2\%$
Ibuprofen	$+4.8 \pm 1.1\%$
Placebo (Acute Inflammation)	$+5.5 \pm 1.2\%$

Data from a microarray analysis in a clinical model of acute inflammatory pain (surgical extraction of impacted third molars).[4]

Table 3: Selected Genes Differentially Regulated by **Rofecoxib** and Celecoxib in Various Models

Gene	Drug	Model System	Regulation	Function	Reference
ANXA3 (Annexin A3)	Rofecoxib	Human Acute Inflammation	Upregulated	Inhibition of phospholipase A2	<a href="#">[4]</a>
SOD2 (Superoxide Dismutase 2)	Rofecoxib	Human Acute Inflammation	Upregulated	Antioxidant defense	<a href="#">[4]</a>
SOCS3 (Suppressor of Cytokine Signaling 3)	Rofecoxib	Human Acute Inflammation	Upregulated	Suppression of cytokine signaling	<a href="#">[4]</a>
IL1RN (IL-1 Receptor Antagonist)	Rofecoxib	Human Acute Inflammation	Upregulated	Anti-inflammatory	<a href="#">[4]</a>
IL6 (Interleukin 6)	Rofecoxib, Ibuprofen	Human Acute Inflammation	Upregulated	Pro-inflammatory mediator	<a href="#">[4]</a>
CCL2 (Chemokine C-C motif Ligand 2)	Rofecoxib, Ibuprofen	Human Acute Inflammation	Upregulated	Pro-inflammatory chemokine	<a href="#">[4]</a>
PTGES, PTGS2, PTGER4	Celecoxib	Human Chondrocytes (with IL-1 $\beta$ )	Downregulated	Prostaglandin E2 synthesis and signaling	<a href="#">[7]</a>
IL-1 $\beta$	Celecoxib	Rat Intestinal Ischemia/Reperfusion	Downregulated (mRNA)	Pro-inflammatory cytokine	<a href="#">[5]</a>
IL-10	Celecoxib	Rat Intestinal Ischemia/Reperfusion	Upregulated (mRNA at lower doses)	Anti-inflammatory cytokine	<a href="#">[5]</a>

Claudin-1, Occludin	Celecoxib	Rat Intestinal Ischemia/Rep erfusion	Upregulated (prevented I/R-induced reduction)	Tight junction proteins	<a href="#">[5]</a>
Bax/Bcl-2 ratio	Celecoxib	Rat Intestinal Ischemia/Rep erfusion	Increased	Pro-apoptotic	<a href="#">[5]</a>
Phospho-Akt	Rofecoxib	Rat Intestinal Ischemia/Rep erfusion	Reduced	Cell survival signaling	<a href="#">[5]</a>

## Experimental Protocols

### Microarray Analysis of NSAID-Treated Cardiomyocytes[\[6\]](#)

- Cell Culture: Primary cultures of neonatal rat cardiomyocytes were established.
- Drug Treatment: Cells were treated with Celecoxib or Diclofenac.
- RNA Extraction: Total RNA was extracted from the treated and untreated control cardiomyocytes.
- Microarray Analysis: DNA microarray analysis was performed to assess changes in gene expression.
- Data Analysis: Genes with a greater than 2-fold change in expression and a p-value < 0.05 (Welch's t-test) were considered significant.

### Gene Expression Analysis in a Clinical Model of Acute Inflammatory Pain[\[4\]](#)

- Study Model: A clinical model of acute inflammatory pain involving the surgical extraction of impacted third molars in human subjects.
- Treatment Groups: Subjects received **Rofecoxib**, Ibuprofen, or a placebo.
- Sample Collection: Biopsies were taken from the inflamed tissue.

- RNA Extraction and Microarray: Total RNA was extracted and analyzed using the Human genome U133 Plus 2.0 array.
- Verification: Changes in gene expression for selected genes were validated using quantitative real-time PCR (qRT-PCR) on RNA samples from a larger cohort of subjects.

#### Gene Expression in Human Chondrocytes[7][8]

- Cell Culture: Normal human chondrocytes were obtained from cartilage of non-arthritic patients.
- Treatment Groups:
  - Negative control (untreated)
  - Positive control (treated with Interleukin-1 $\beta$  (IL-1 $\beta$ ))
  - Intervention group (treated with IL-1 $\beta$  and Celecoxib)
- RNA Extraction and Microarray: Total RNA was extracted and gene expression was assessed using Affymetrix Human microarray.
- Validation: The patterns of gene up-regulation and down-regulation were further validated by real-time PCR.

## Signaling Pathways and Mechanisms

Both **Rofecoxib** and Celecoxib exert their primary anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins from arachidonic acid.[1] However, gene expression studies reveal that their mechanisms of action are more complex and involve the modulation of multiple signaling pathways.

#### Key Signaling Pathways Modulated by **Rofecoxib** and Celecoxib

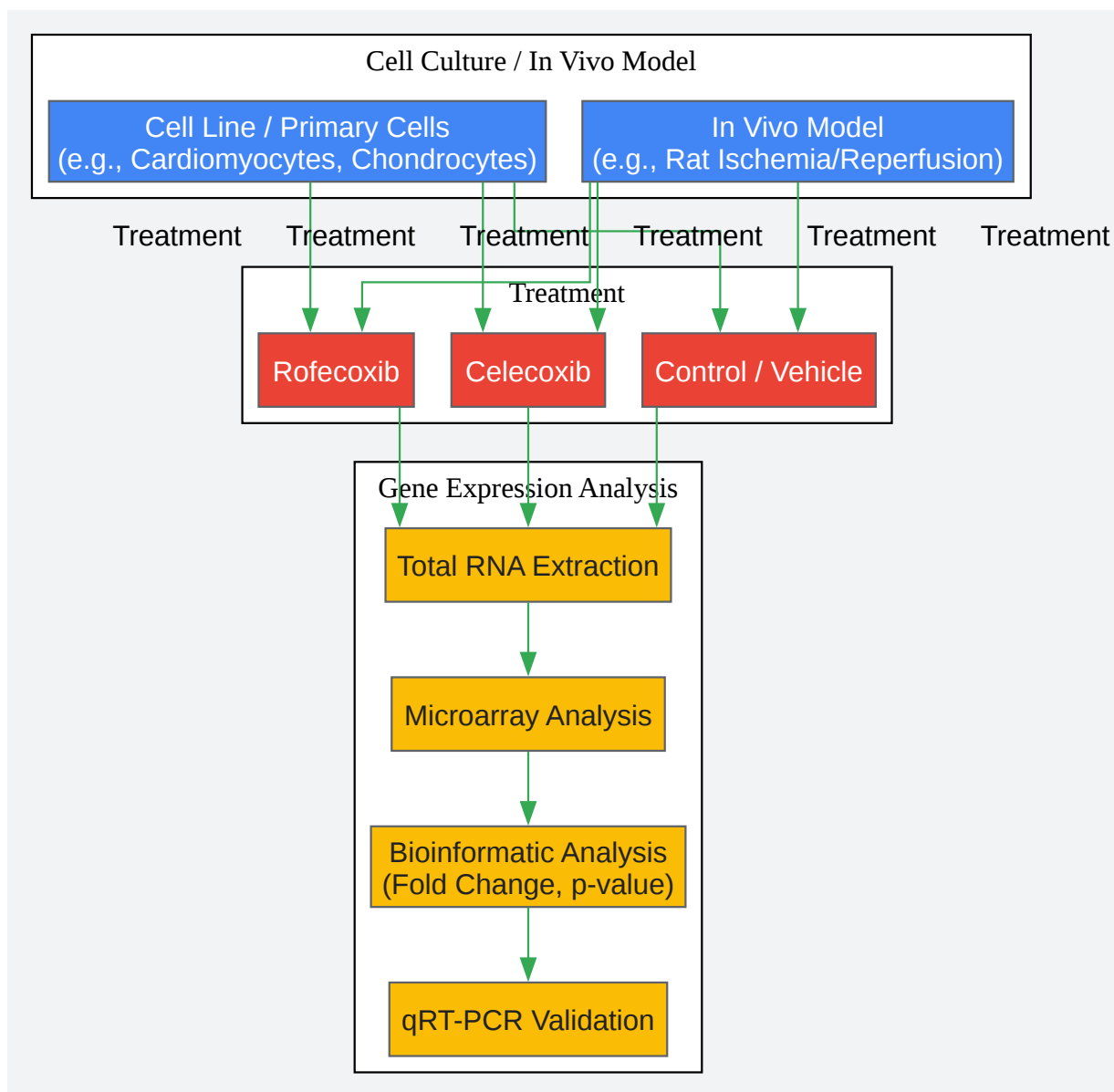
- Inflammation and Pain: Both drugs modulate genes involved in inflammation and pain. **Rofecoxib** has been shown to upregulate anti-inflammatory genes like ANXA3 and IL1RN, while also surprisingly increasing the expression of pro-inflammatory mediators IL6 and CCL2 in an acute inflammation model.[4] Celecoxib has been demonstrated to down-

regulate the expression of genes in the prostaglandin E2 (PGE2) biosynthesis pathway in chondrocytes.[7]

- Apoptosis and Angiogenesis: Gene expression analyses indicate that both drugs can affect pathways related to apoptosis (programmed cell death) and angiogenesis (formation of new blood vessels).[4] For instance, in a model of intestinal injury, celecoxib was found to increase the pro-apoptotic Bax/Bcl-2 ratio, while **rofecoxib** did not, suggesting a more pronounced pro-apoptotic effect for celecoxib that may be independent of COX-2 inhibition. [5]
- Signal Transduction: Both drugs have been shown to alter the expression of genes involved in various signal transduction pathways, including the MAPK (mitogen-activated protein kinase) pathway.[6]
- Cell Adhesion: **Rofecoxib** has been observed to modulate genes related to cell adhesion.[4]
- Calcium and Potassium Signaling: In cardiomyocytes, Celecoxib induced a wider effect on the expression of genes involved in Ca<sup>2+</sup> signaling compared to another NSAID, diclofenac, affecting genes for voltage-dependent Ca<sup>2+</sup> channels, protein kinases, and neurotransmitter receptors.[6] Both drugs also affected the expression of genes involved in potassium signaling.[6]

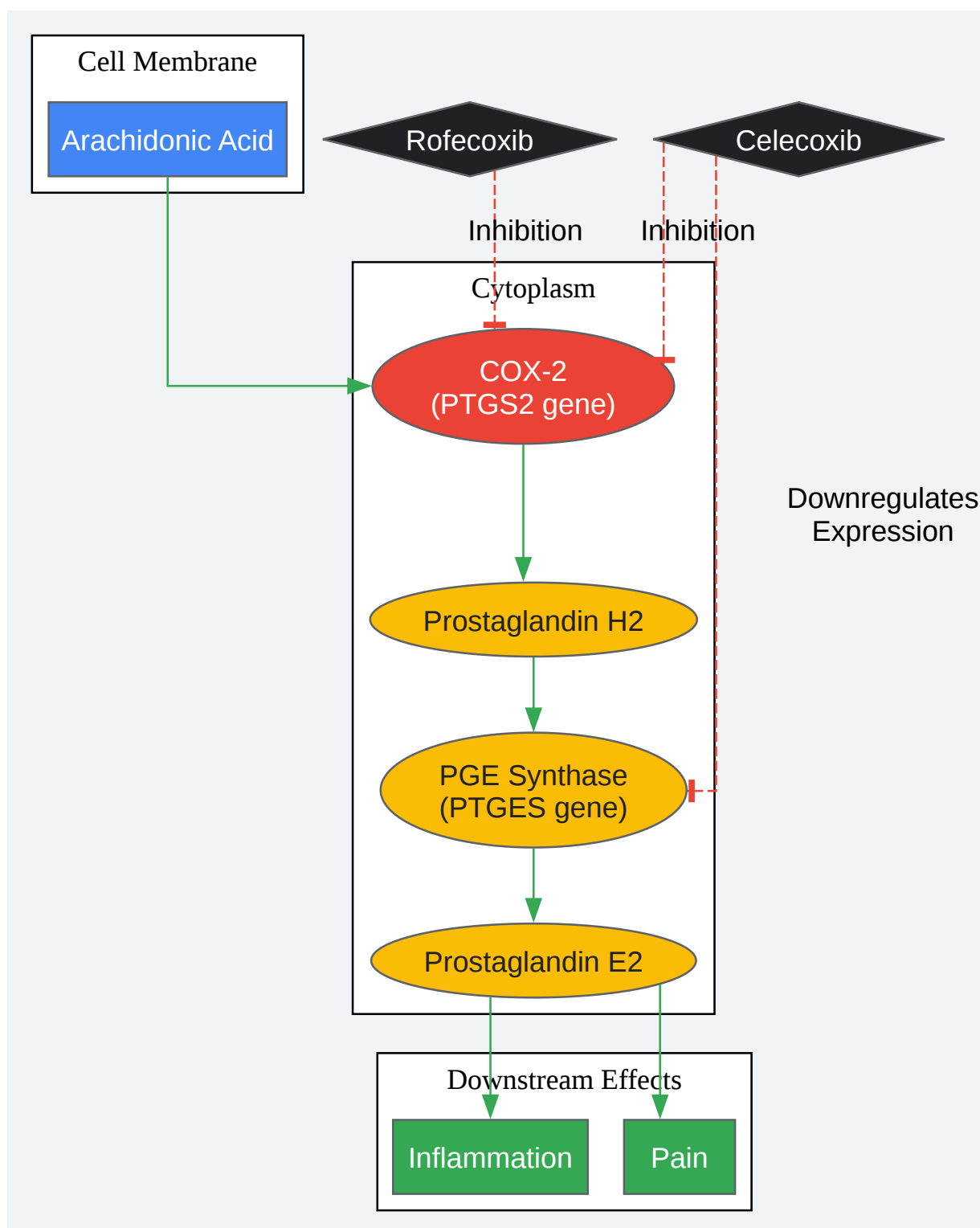
The distinct effects of **Rofecoxib** and Celecoxib on gene expression may be attributed to differences in their chemical structures, pharmacological properties, and their varying selectivity for COX-1 and COX-2.[5][6]

## Visualizations



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Caption: Experimental workflow for comparative gene expression analysis.



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Caption: Simplified COX-2 signaling pathway and points of inhibition.



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## References

- 1. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
- 2. ClinPGx [[clinpgx.org](https://clinpgx.org)]
- 3. Rofecoxib - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Rofecoxib modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. Celecoxib and rofecoxib have different effects on small intestinal ischemia/reperfusion injury in rats - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [geneticsmr.com](https://geneticsmr.com) [[geneticsmr.com](https://geneticsmr.com)]
- 7. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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